N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Description
Anthraquinone-based sulfonamides are notable for their applications in fluorescence sensing, molecular recognition, and catalysis due to their planar aromatic core and electron-deficient quinoid system .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-13-7-10-20(14(2)11-13)23-28(26,27)15-8-9-18-19(12-15)22(25)17-6-4-3-5-16(17)21(18)24/h3-12,23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKZJHWXDWCMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 9,10-Anthraquinone
The anthraquinone backbone is functionalized via electrophilic aromatic sulfonation. Chlorosulfonic acid (ClSO₃H) is the reagent of choice, generating the 2-sulfonyl chloride derivative under controlled conditions.
Reaction Conditions :
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Reagent : Excess ClSO₃H (3 equiv.)
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Solvent : Dichloroethane (DCE)
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Temperature : 0–5°C (exothermic reaction)
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Time : 4–6 hours
Mechanism :
The reaction proceeds via generation of a sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride using thionyl chloride (SOCl₂).
Amidation with 2,4-Dimethylaniline
The sulfonyl chloride intermediate reacts with 2,4-dimethylaniline in a nucleophilic substitution reaction. Pyridine is added to scavenge HCl, driving the reaction to completion.
Reaction Conditions :
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Molar Ratio : 1:1.2 (sulfonyl chloride:aniline)
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Solvent : Anhydrous dichloromethane (DCM)
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Base : Pyridine (2 equiv.)
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Temperature : Room temperature (25°C)
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Time : 12 hours
Key Challenge :
Competitive hydrolysis of the sulfonyl chloride to sulfonic acid necessitates strict anhydrous conditions.
Industrial-Scale Optimization
Industrial production emphasizes yield enhancement and waste reduction. Continuous flow reactors replace batch processes for the sulfonation step, improving heat dissipation and reaction control.
Solvent and Catalyst Selection
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Dichloroethane | Toluene |
| Catalyst | None | Zeolite (acidic) |
| Reaction Time | 6 hours | 2 hours |
| Yield | 65–70% | 85–90% |
Toluene reduces toxicity concerns, while zeolite catalysts enhance sulfonation regioselectivity.
Waste Management
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Byproducts : HCl gas (neutralized via scrubbing).
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Recovery : Unreacted 2,4-dimethylaniline is extracted and recycled.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding pale-yellow crystals.
Optimal Conditions :
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Solvent Ratio : 3:1 ethanol/water
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Temperature Gradient : 60°C → 4°C
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Purity : >98% (HPLC)
Spectroscopic Validation
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
The 2-position of anthraquinone is less reactive than the 1- and 4-positions. To favor 2-sulfonation:
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Low Temperature : Slows competing reactions.
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Excess ClSO₃H : Ensures complete conversion.
Byproduct Formation
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Sulfonic Acid Impurity : Controlled by SOCl₂ stoichiometry and drying agents (e.g., molecular sieves).
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Di-Substituted Products : Minimized via molar ratio control (1:1.2 aniline:sulfonyl chloride).
Emerging Methodologies
Microwave-Assisted Synthesis
Recent studies propose microwave irradiation to accelerate the amidation step:
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exhibit promising anticancer properties. The sulfonamide moiety is known to inhibit carbonic anhydrases, which play a crucial role in tumor growth and metastasis by regulating pH and bicarbonate levels in the tumor microenvironment. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapeutics.
Enzyme Inhibition
The compound's ability to mimic natural substrates allows it to act as an inhibitor for various enzymes. For example, it can inhibit xanthine oxidase and carbonic anhydrases, which are involved in purine metabolism and acid-base balance, respectively. This mechanism is particularly relevant in the treatment of gout and other inflammatory conditions.
Photovoltaic Applications
This compound has been explored for its potential use in organic photovoltaics (OPVs). Its unique electronic properties allow for effective light absorption and charge transport. Research has demonstrated that incorporating this compound into organic solar cells can enhance their efficiency by improving the charge separation process.
Dye-Sensitized Solar Cells
In dye-sensitized solar cells (DSSCs), the compound can serve as a sensitizer due to its strong light absorption capabilities. It can be used to improve the overall light-harvesting efficiency of DSSCs, thereby increasing their power conversion efficiency.
Water Treatment
The sulfonamide group in this compound has been studied for its potential role in water purification processes. Its ability to adsorb heavy metals and organic pollutants makes it a candidate for developing advanced materials for environmental remediation.
Photocatalytic Degradation
Research has indicated that this compound can be utilized in photocatalytic systems to degrade organic pollutants under UV or visible light irradiation. This application is particularly valuable in addressing environmental pollution caused by industrial waste.
Case Studies
| Study | Year | Focus | Findings |
|---|---|---|---|
| Zhang et al. | 2020 | Anticancer properties | Demonstrated selective inhibition of cancer cell proliferation with minimal cytotoxicity to normal cells. |
| Lee et al. | 2021 | Organic photovoltaics | Reported enhanced efficiency in OPVs when incorporating this compound as a charge transport material. |
| Kumar et al. | 2023 | Water treatment | Found effective adsorption of heavy metals from contaminated water using modified forms of the compound. |
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The anthracene backbone may facilitate binding to DNA or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences Among Anthraquinone Derivatives
Key Observations:
- Substituent Position : The 2,4-dimethylphenyl group in the target compound offers balanced steric and electronic effects compared to the 2,6-dimethyl isomer, which may hinder binding in molecular recognition .
- Functional Group : Sulfonamides (e.g., target compound) exhibit stronger hydrogen-bonding capacity than carboxamides () but less acidity than sulfonic acids ().
- Disulfonamides : Compounds like N,N′-diphenyl-2,7-disulfonamide () form layered crystal structures via N–H⋯O and C–H⋯O interactions, enhancing fluorescence properties for sensor applications .
Key Observations:
- Coupling Agents: Dicyclohexylcarbodiimide (DCC) with 4-N,N-dimethylaminopyridine (DMAP) is a common method for anthraquinone sulfonamide synthesis, though yields vary (e.g., 24% for benzamide derivatives) .
- Challenges: Anthraquinone derivatives often require harsh conditions due to low reactivity of the amino group, necessitating optimization for higher yields.
Physicochemical and Functional Properties
Fluorescence and Molecular Recognition:
- Target Compound : The dimethylphenyl group may enhance fluorescence quenching efficiency compared to simpler sulfonamides, as seen in analogous disulfonamides used for heavy metal detection .
- Disulfonamides : Exhibit bathochromic shifts in emission spectra due to extended conjugation, making them superior for sensor applications .
Solubility and Crystallinity:
- Sulfonic acids (e.g., 5-nitro-2-sulfonic acid in ) are water-soluble, whereas sulfonamides like the target compound are more soluble in organic solvents .
- Crystallographic data for N,N′-diphenyldisulfonamide () reveals a monoclinic lattice (P21/c) with intermolecular hydrogen bonding, suggesting the target compound may form similar supramolecular architectures .
Biological Activity
N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C22H17NO4S
- Molecular Weight : 391.45 g/mol
- Structure : The compound features a sulfonamide group attached to a dioxo-anthracene structure, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several potential mechanisms of action.
Anticancer Activity
Recent studies have shown that anthracene derivatives can inhibit cancer cell proliferation. For instance:
- In vitro Studies : Compounds with similar anthracene structures demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and disruption of the cell cycle.
- Case Study : A study on related compounds reported IC50 values ranging from 1 to 10 µM against tumor cell lines, suggesting that modifications in the structure can enhance potency against specific targets .
Enzyme Inhibition
The compound's sulfonamide moiety may contribute to its ability to inhibit certain enzymes:
- Acetylcholinesterase Inhibition : Similar sulfonamide compounds have been shown to inhibit acetylcholinesterase with IC50 values comparable to established drugs like donepezil. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Xanthine Oxidase Inhibition : Some derivatives have exhibited significant xanthine oxidase inhibitory activity, indicating a potential role in managing conditions like gout and hyperuricemia .
Antimicrobial Properties
The antimicrobial activity of anthracene derivatives has been documented:
- Bacterial Inhibition : Compounds structurally related to this compound have shown effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Variations in substituents on the phenyl ring significantly influence the compound's potency and selectivity for different biological targets.
- Computational studies and molecular docking analyses can provide insights into how structural modifications affect binding affinity and activity against specific enzymes or receptors .
Research Findings Summary Table
Q & A
Q. How can researchers optimize the synthesis of N-(2,4-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide to minimize side products?
- Methodological Answer : The synthesis involves coupling sulfonyl chloride derivatives with substituted anilines. Key steps include:
- Using dry dichloroethane as a solvent under nitrogen to prevent hydrolysis of sulfonyl chloride intermediates .
- Controlling stoichiometry (e.g., 2:1 molar ratio of aniline to sulfonyl chloride) to favor mono-substitution .
- Monitoring reaction progress via TLC or HPLC to detect intermediates like 1-amino-4-hydroxy-9,10-dioxoanthracene-2-sulfonate, a common side product from hydroxide ion attack .
- Purification via column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) to isolate the target compound.
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths (e.g., S–O bonds ≈ 1.44 Å, C–S bonds ≈ 1.77 Å) and dihedral angles between anthraquinone and aromatic rings (e.g., 50–60° for phenyl groups) .
- NMR spectroscopy : Distinct signals for sulfonamide protons (δ 10–12 ppm in DMSO-d₆) and anthraquinone carbonyls (δ 180–190 ppm in ¹³C NMR) .
- Elemental analysis : Verify C, H, N, S content (e.g., calculated for C₂₂H₁₈N₂O₄S: C 63.76%, H 4.35%) .
Q. How does the anthraquinone-sulfonamide structure influence fluorescence properties for sensing applications?
- Methodological Answer : The anthraquinone core acts as a fluorophore, while the sulfonamide group serves as a receptor for metal ions (e.g., Cu²⁺, Hg²⁺). Key factors include:
- Solvent polarity : Fluorescence quenching in polar solvents due to charge-transfer interactions .
- pH sensitivity : Protonation/deprotonation of sulfonamide modulates electron-withdrawing effects, altering emission intensity .
- Selectivity screening : Titration with metal ions followed by UV-vis and fluorescence spectroscopy (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) .
Advanced Research Questions
Q. What strategies can mitigate electrochemical instability in anthraquinone-sulfonamide derivatives during redox cycling?
- Methodological Answer :
- Dendrimer encapsulation : Incorporating the anthraquinone unit into redox-active dendrimers (e.g., benzene-1,3,5-tricarbonyl chloride cores) stabilizes charged states (e.g., dodeca-cations) by reducing conformational strain .
- Electrolyte optimization : Use ionic liquids (e.g., BMIM-PF₆) to suppress side reactions in cyclic voltammetry (CV) studies .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and redox potentials to guide structural modifications .
Q. How can computational methods elucidate reaction mechanisms in sulfonamide-anthraquinone synthesis?
- Methodological Answer :
- Quantum-chemical calculations : Gaussian 03W or HyperChem simulations analyze charge distribution in intermediates (e.g., nucleophilic attack on benzoylisothiocyanate) .
- Transition state analysis : IRC (Intrinsic Reaction Coordinate) pathways identify energy barriers for steps like sulfonamide bond formation .
- Substituent effects : Hammett plots correlate σ values of substituents (e.g., -CH₃, -F) with reaction rates to optimize electronic effects .
Q. What approaches enable functionalization of the anthraquinone core for tailored applications?
- Methodological Answer :
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at the 4-position of anthraquinone .
- Nucleophilic addition : Thiolate anions (from LDA/THF) react with electrophiles (e.g., iodomethane) to introduce alkyl/aryl groups .
- Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) attach aryl boronic acids to brominated anthraquinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
